4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane
Overview
Description
4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane is a halogenated organic compound with the molecular formula C5HBr3F7 This compound is characterized by the presence of three bromine atoms and seven fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane typically involves the bromination and fluorination of a suitable pentane precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive halogen species. The production process is designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a partially dehalogenated compound.
Scientific Research Applications
4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Tribromobenzene: A brominated benzene derivative with similar halogenation but different structural properties.
Hexabromodiphenyl ether: Another brominated compound with multiple bromine atoms but a different backbone structure.
2,4,5-Tribromoimidazole: A brominated imidazole with distinct chemical properties.
Uniqueness: 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane is unique due to its combination of bromine and fluorine atoms on a pentane backbone, which imparts specific reactivity and stability characteristics not found in other similar compounds.
Properties
IUPAC Name |
4,4,5-tribromo-1,1,1,2,2,3,3-heptafluoropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3F7/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLPXXHQIKICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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